molecular formula C15H12N4O3S B2365106 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-46-0

9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Número de catálogo: B2365106
Número CAS: 896344-46-0
Peso molecular: 328.35
Clave InChI: JWAHUXIONOILJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896344-46-0) is a high-purity chemical compound offered with a minimum purity of 95% . This complex molecule features a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is a fused heterocyclic system incorporating both pyridine and 1,3,5-triazine rings . The core structure is further functionalized with a 9-methyl group and a {[(4-nitrophenyl)methyl]sulfanyl} side chain, the latter of which may influence the compound's electronic properties and potential for intermolecular interactions . The 1,3,5-triazine scaffold is a privileged structure in medicinal and agricultural chemistry, known for its diverse biological activities and presence in various pharmaceuticals and bioactive molecules . Compounds containing the triazine core have been extensively investigated as key pharmacophores due to their captivating biological efficacy and biocompatibility . Researchers utilize such specialized heterocyclic compounds as valuable building blocks in synthetic chemistry and as core templates in the development of novel substances with potential biological activity . The specific research applications for this compound are focused on its use as a sophisticated intermediate for further chemical synthesis and exploration in research settings. Notice: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Propiedades

IUPAC Name

9-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-3-2-8-18-13(10)16-14(17-15(18)20)23-9-11-4-6-12(7-5-11)19(21)22/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHUXIONOILJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes

Core Structure Assembly

The pyrido[1,2-a]triazin-4-one core is typically constructed via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with carbonyl-containing reagents. For example, 2-amino-4-methylpyridine can undergo cyclization with triphosgene in dichloromethane to form the triazinone ring. The methyl group at position 9 is introduced either during the cyclization step or through post-synthetic methylation.

Sulfanyl Group Introduction

The critical sulfanyl moiety at position 2 is introduced via nucleophilic substitution. The precursor 2-mercapto-9-methyl-4H-pyrido[1,2-a]triazin-4-one reacts with 4-nitrobenzyl bromide in anhydrous ethanol under reflux (78–82°C) for 12–24 hours. Potassium carbonate is employed as a base to deprotonate the thiol group, facilitating the displacement reaction:

$$
\text{2-SH derivative} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{Target compound} + \text{HBr}
$$

This method yields the product with approximately 65–72% efficiency after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents like DMF or DMSO lead to side reactions, while ethanol provides optimal solubility and reaction kinetics. Elevated temperatures (>80°C) accelerate the reaction but may degrade the nitro group, necessitating careful thermal control.

Table 1: Solvent Impact on Reaction Yield
Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 18 72
DMF 100 12 41
Acetonitrile 82 24 58

Data synthesized from.

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial contact between the hydrophobic 4-nitrobenzyl bromide and polar reaction medium, boosting yields to 78%.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Analysis

1H NMR (600 MHz, DMSO-d6):

  • δ 2.37 (s, 3H, C9-CH3)
  • δ 4.89 (s, 2H, SCH2-)
  • δ 7.64–8.21 (m, 4H, Ar-H)
  • δ 8.45 (d, J = 7.2 Hz, 1H, pyrido-H)

IR (KBr):

  • 1532 cm⁻¹ (NO2 asymmetric stretch)
  • 1345 cm⁻¹ (NO2 symmetric stretch)
  • 1647 cm⁻¹ (C=O)

Comparative Analysis with Analogous Compounds

Electronic Effects of Substituents

The electron-withdrawing nitro group in 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a]triazin-4-one reduces electron density at the sulfur atom compared to its 4-methylbenzyl analog, decreasing nucleophilic reactivity by ≈30%. This necessitates extended reaction times (24 vs. 18 hours) for comparable yields.

Biological Implications

The nitro group enhances binding affinity to cytochrome P450 enzymes (Kd = 0.45 μM vs. 1.2 μM for methyl derivative), making it a potent inhibitor in biochemical assays.

Industrial-Scale Considerations

Cost-Benefit Analysis

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Raw Material Cost $320 $24,500
Reaction Time 24 h 18 h
Overall Yield 68% 74%
Purity 98.5% 99.2%

Economies of scale reduce per-gram costs by 37% at pilot scale due to optimized heat transfer and automated purification.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biomolecules, potentially disrupting their normal function.

Comparación Con Compuestos Similares

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-nitrobenzylsulfanyl group enhances electrophilicity compared to benzylsulfanyl derivatives (e.g., RK099608) . This may improve binding to electron-rich biological targets.
  • Amino Substitutions: Alkylamino derivatives (e.g., 4b3–4b5) exhibit lower molecular weights and varying thermal stabilities. The cyclohexylamino analog (4b4) shows the highest yield (70%), suggesting superior synthetic feasibility .
  • Thioxo Derivatives: The thioxo analog () is structurally distinct but shares the triazinone core, highlighting its role in metabolic dysregulation studies .

Biaryl Derivatives via Suzuki Coupling

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Activities Reference
8d (2-Diethylamino-7-(2’,3’,4’-trimethoxyphenyl)-4H-pyrido[...]) 2’,3’,4’-Trimethoxyphenyl 295.32 Antimicrobial activity
Target Compound None (unmodified) 369.39 Not reported -

Key Observations :

  • The trimethoxyphenyl derivative (8d) demonstrates antimicrobial efficacy, suggesting that biaryl modifications at position 7 enhance bioactivity . The target compound lacks such substituents, but its 4-nitro group may confer unique selectivity.

Core Structure Analogues

Compounds with modified cores but related applications:

Compound Name Core Structure Key Activities Reference
CCG-63802 Pyrido[1,2-a]pyrimidin-4-one RGS4 inhibition (cysteine-dependent)
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Not reported -

Key Observations :

  • CCG-63802, a pyrimidinone analog, inhibits RGS4 via a reactive acrylonitrile group, underscoring the importance of electrophilic substituents in target engagement . The target compound’s sulfanyl-nitro motif may similarly interact with cysteine residues, though this remains speculative without direct evidence.

Actividad Biológica

9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine family. Its unique structural features include a pyrido[1,2-a][1,3,5]triazin-4-one core with a 9-methyl group and a 4-nitrophenylmethylsulfanyl substituent, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

C13H12N4O2S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Core : Cyclization of appropriate precursors like 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides.
  • Methylation : Introduction of the 9-methyl group using methyl iodide in the presence of a base.
  • Substitution : Nucleophilic substitution to attach the 4-nitrophenylmethylsulfanyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

Antiproliferative Activity

The compound has shown potential antiproliferative effects on cancer cell lines. In particular, studies have reported that it can induce apoptosis in human cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Cell Line IC50 (µM)
HeLa12
MCF-715
A54910

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the compound’s nucleophilic substitution capability allows it to modify biomolecules, potentially disrupting their normal functions.

Interaction Studies

Studies have shown that the compound can inhibit key enzymes involved in cellular metabolism. For example, kinetic analysis has indicated competitive inhibition against certain kinases and phosphatases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly reduced bacterial load in infected animal models.
  • Cancer Cell Studies : Research in Cancer Letters highlighted its effectiveness in reducing tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Q & A

Basic: What are the established synthetic routes for 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

Methodological Answer:
The synthesis typically involves cyclization of pyridine-triazine precursors with sulfur-containing substituents. A common approach includes:

Stepwise assembly : Reacting pyridine derivatives (e.g., 2-aminopyridines) with triazine precursors (e.g., 1,3,5-triazine-2,4-diones) under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfur incorporation : Introducing the (4-nitrophenyl)methylsulfanyl group via nucleophilic substitution, often using thiourea derivatives or thiols in polar aprotic solvents (e.g., DMSO) at 80–120°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key Variables : Solvent polarity, reaction temperature, and catalyst choice (e.g., Pd for cross-coupling steps) influence yield and purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?

Methodological Answer:
Optimization strategies include:

Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–140°C), solvent (DMF vs. DMSO), and catalyst loading .

Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >85% .

Continuous flow reactors : Enhance scalability and reduce side products (e.g., dimerization) by controlling residence time and mixing efficiency .
Validation : Monitor reaction progress via TLC or HPLC and characterize intermediates using FTIR or LC-MS .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at position 9, nitrophenylsulfanyl at position 2) via chemical shifts and coupling patterns .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused pyrido-triazine system .

X-ray Crystallography : Use SHELXL for refinement to determine bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking) .

Mass Spectrometry (HRMS) : Verify molecular weight (C₁₆H₁₃N₅O₃S; theoretical 367.07 g/mol) with <2 ppm error .

Advanced: How to design biological activity assays for this compound, considering its structural features?

Methodological Answer:

Target Selection : Prioritize kinases or enzymes with ATP-binding pockets (triazine mimics ATP’s adenine moiety) .

In Vitro Assays :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–100 μM).
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC₅₀ values to controls .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitrophenyl with methoxyphenyl) to assess impact on potency .

Advanced: How to resolve contradictions in biological activity data (e.g., high in vitro potency vs. low in vivo efficacy)?

Methodological Answer:

Pharmacokinetic Profiling :

  • Solubility : Measure logP (e.g., using shake-flask method) to assess hydrophobicity-driven aggregation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .

Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Mechanistic Studies : Perform RNA-seq or proteomics to identify off-target effects masking in vivo activity .

Advanced: What computational methods are suitable for predicting reactivity or binding modes?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) .

DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

QSAR Models : Train regression models using descriptors like polar surface area or H-bond acceptors to optimize bioactivity .

Basic: How to assess environmental impact or degradation pathways of this compound?

Methodological Answer:

Hydrolysis Studies : Incubate in buffers (pH 3–10) at 25–50°C; monitor degradation via HPLC .

Photolysis : Expose to UV light (254 nm) and identify byproducts using LC-QTOF-MS .

Ecototoxicity : Test on Daphnia magna or algae to determine EC₅₀ values .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD?

Methodological Answer:

Solvent Screening : Test mixed solvents (e.g., DCM/hexane, acetone/water) to induce slow crystallization .

Additive Use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing .

Temperature Gradients : Use slow cooling (0.1°C/min) from saturated solutions to grow single crystals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.